molecular formula C6H10ClN3O B2567834 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride CAS No. 2230802-55-6

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B2567834
CAS No.: 2230802-55-6
M. Wt: 175.62
InChI Key: YAHPTMAZPHAJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with an amino group and a ketone group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction mixture is stirred at room temperature for several hours, followed by the addition of a base such as sodium bicarbonate to neutralize the excess acid. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve additional steps such as chromatography to remove impurities and obtain a highly pure product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain kinases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopyrazole
  • 4-aminopyrazole
  • 5-aminopyrazole

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable molecule for further research and development .

Properties

IUPAC Name

2-amino-1-(2-methylpyrazol-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9-5(2-3-8-9)6(10)4-7;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHPTMAZPHAJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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